molecular formula C18H23N5Na4O21P4 B12323575 Uridine5'-(pentahydrogen tetraphosphate), P'5'-ester with 2'-deoxycytidine, sodium salt (1

Uridine5'-(pentahydrogen tetraphosphate), P'5'-ester with 2'-deoxycytidine, sodium salt (1

Cat. No.: B12323575
M. Wt: 861.3 g/mol
InChI Key: PASYJVRFGUDDEW-UHFFFAOYSA-J
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine5’-(pentahydrogen tetraphosphate), P’5’-ester with 2’-deoxycytidine, sodium salt (1:4) typically involves the phosphorylation of uridine and 2’-deoxycytidine followed by esterification. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale phosphorylation and esterification processes, utilizing automated reactors to ensure consistent quality and yield. The process is optimized to minimize impurities and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Uridine5’-(pentahydrogen tetraphosphate), P’5’-ester with 2’-deoxycytidine, sodium salt (1:4) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like ammonia (NH3) for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various nucleotide analogs and derivatives that can be used in further scientific research and applications.

Scientific Research Applications

Uridine5’-(pentahydrogen tetraphosphate), P’5’-ester with 2’-deoxycytidine, sodium salt (1:4) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Uridine5’-(pentahydrogen tetraphosphate), P’5’-ester with 2’-deoxycytidine, sodium salt (1:4) involves its interaction with specific molecular targets and pathways. It acts as an agonist for purinergic receptors, particularly the P2Y2 receptor, which plays a role in regulating ion transport and cellular signaling. By activating these receptors, the compound can modulate various physiological processes, including mucus secretion and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Uridine5’-(pentahydrogen tetraphosphate), P’5’-ester with 2’-deoxycytidine, sodium salt (1:4) is unique due to its specific structure and ability to interact with purinergic receptors, making it a valuable tool in both research and therapeutic applications. Its combination of uridine and deoxycytidine moieties provides distinct properties that differentiate it from other nucleotide analogs.

Properties

IUPAC Name

tetrasodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O21P4.4Na/c19-11-1-3-22(17(28)20-11)13-5-8(24)9(40-13)6-38-45(30,31)42-47(34,35)44-48(36,37)43-46(32,33)39-7-10-14(26)15(27)16(41-10)23-4-2-12(25)21-18(23)29;;;;/h1-4,8-10,13-16,24,26-27H,5-7H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H2,19,20,28)(H,21,25,29);;;;/q;4*+1/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASYJVRFGUDDEW-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O.[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5Na4O21P4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

861.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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